2'-Hydroxy-4'-methoxyacetophenone, tert-butyldimethylsilyl ether
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Overview
Description
1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a methoxyphenyl ethanone structure. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(tert-butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one typically involves the reaction of 2-hydroxy-4-methoxyacetophenone with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: TBAF, imidazole, triethylamine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenyl ethanones
Scientific Research Applications
1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one is widely used in scientific research for its versatility in organic synthesis. Its applications include:
Mechanism of Action
The mechanism of action of 1-{2-[(tert-butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be deprotected under acidic or basic conditions, allowing for selective functional group transformations .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to TBDMS ethers.
tert-Butyldiphenylsilyl ethers: More sterically hindered and stable than TBDMS ethers.
Methoxymethyl ethers: Used as protecting groups but less stable under acidic conditions.
Uniqueness
1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one is unique due to its balance of stability and reactivity. The TBDMS group offers significant protection against hydrolysis while being easily removable under mild conditions, making it a valuable tool in synthetic organic chemistry .
Properties
Molecular Formula |
C15H24O3Si |
---|---|
Molecular Weight |
280.43 g/mol |
IUPAC Name |
1-[2-[tert-butyl(dimethyl)silyl]oxy-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C15H24O3Si/c1-11(16)13-9-8-12(17-5)10-14(13)18-19(6,7)15(2,3)4/h8-10H,1-7H3 |
InChI Key |
HYDIABVZVIXOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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